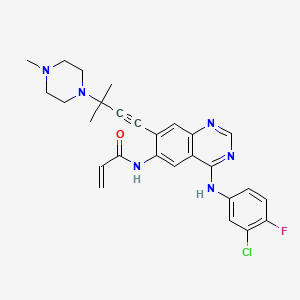

AV-412 free base

Description

BenchChem offers high-quality AV-412 free base suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AV-412 free base including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(3-chloro-4-fluoroanilino)-7-[3-methyl-3-(4-methylpiperazin-1-yl)but-1-ynyl]quinazolin-6-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28ClFN6O/c1-5-25(36)33-23-16-20-24(30-17-31-26(20)32-19-6-7-22(29)21(28)15-19)14-18(23)8-9-27(2,3)35-12-10-34(4)11-13-35/h5-7,14-17H,1,10-13H2,2-4H3,(H,33,36)(H,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJXXUDARPGGOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28ClFN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196403 | |

| Record name | AV-412 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451492-95-8 | |

| Record name | AV-412 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0451492958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AV-412 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AV-412 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41OXH4FE7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of AV-412 Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AV-412 is a potent, orally available, small-molecule dual inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 (HER2) tyrosine kinases. This document provides an in-depth technical overview of the mechanism of action of AV-412 free base, summarizing key preclinical data, outlining experimental methodologies, and visualizing the associated signaling pathways. The information presented is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of AV-412's core functions and its potential as a therapeutic agent, particularly in the context of cancers driven by EGFR and ErbB2 signaling, including those with acquired resistance to first-generation EGFR inhibitors.

Introduction

The ErbB family of receptor tyrosine kinases, particularly EGFR (ErbB1) and ErbB2 (HER2), are critical regulators of cellular processes including proliferation, survival, and differentiation.[1][2] Dysregulation of these signaling pathways through overexpression or mutation is a hallmark of numerous human cancers, making them key targets for therapeutic intervention.[1][2] AV-412 (also known as MP-412) was developed as a next-generation tyrosine kinase inhibitor (TKI) to target both EGFR and ErbB2, including clinically relevant mutations that confer resistance to earlier TKIs like gefitinib and erlotinib.[3][4] This guide delves into the molecular mechanisms that underpin the therapeutic potential of AV-412.

Biochemical and Cellular Activity of AV-412

AV-412 exerts its anti-cancer effects by directly inhibiting the kinase activity of EGFR and ErbB2, thereby blocking downstream signaling cascades that promote tumor growth. Its efficacy has been demonstrated in both enzymatic assays and cellular models.

Kinase Inhibition Profile

AV-412 is a potent inhibitor of wild-type and mutant forms of EGFR, as well as ErbB2. Notably, it retains high potency against the T790M "gatekeeper" mutation in EGFR, which is a common mechanism of acquired resistance to first-generation EGFR inhibitors.[3][4] The inhibitory activity of AV-412 against a panel of kinases is summarized in Table 1.

Table 1: Kinase Inhibition Profile of AV-412

| Kinase Target | IC₅₀ (nM) |

| EGFR (Wild-Type) | 0.5 - 2 |

| EGFR (L858R) | Not specified, but potent |

| EGFR (delE746-A750) | Not specified, but potent |

| EGFR (L858R+T790M) | Not specified, but potent |

| ErbB2 (HER2) | 19 |

| Abl | 41 |

| Flt-1 | 920 |

| Src | 2000 |

| IRK | >10,000 |

| MEK1 | >10,000 |

| PKC | >10,000 |

| PKA | >10,000 |

Data sourced from Suzuki et al., 2007.[3][4]

Inhibition of Cellular Signaling and Proliferation

In cellular contexts, AV-412 effectively inhibits the autophosphorylation of EGFR and ErbB2, a critical step in the activation of these receptors. This leads to the suppression of downstream signaling pathways and a potent anti-proliferative effect in cancer cell lines that are dependent on EGFR or ErbB2 signaling.

Table 2: Cellular Activity of AV-412

| Cell Line | Target Pathway | Assay | IC₅₀ (nM) |

| A431 (EGFR overexpression) | EGFR Autophosphorylation | Cellular Assay | 43 |

| T-47D (ErbB2 overexpression) | ErbB2 Autophosphorylation | Cellular Assay | 282 |

| A431 (EGFR overexpression) | EGF-dependent Proliferation | [³H]thymidine incorporation | 100 |

| H1650 (EGFR delE746-A750) | Cell Growth | Cell Counting Kit-8 | 1400 |

| H1975 (EGFR L858R+T790M) | Cell Growth | Cell Counting Kit-8 | 500 |

| H1781 (ErbB2 G776V,Cins) | Cell Growth | Cell Counting Kit-8 | 300 |

Data sourced from Suzuki et al., 2007 and a subsequent 2009 study by the same group.[3][4][5]

Signaling Pathways Targeted by AV-412

AV-412's mechanism of action is centered on the blockade of the EGFR and ErbB2 signaling cascades. Upon ligand binding (for EGFR) or heterodimerization, these receptors undergo dimerization and autophosphorylation of their intracellular tyrosine kinase domains. This creates docking sites for adaptor proteins and enzymes that initiate downstream signaling. AV-412, by inhibiting this initial phosphorylation step, effectively shuts down these pathways.

The two primary signaling pathways downstream of EGFR and ErbB2 are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Both are crucial for cell proliferation, survival, and growth.

Caption: AV-412 inhibits EGFR and ErbB2 signaling pathways.

Preclinical In Vivo Efficacy

The anti-tumor activity of AV-412 has been validated in xenograft models of human cancers. In mice bearing tumors that overexpress EGFR (A431) or ErbB2 (BT-474), oral administration of AV-412 resulted in significant tumor growth inhibition.[3][4] Furthermore, AV-412 demonstrated potent anti-tumor effects in non-small cell lung cancer (NSCLC) models harboring EGFR mutations that are either sensitive (delE746-A750 in H1650 cells) or resistant (L858R+T790M in H1975 cells) to first-generation TKIs.[2]

In a genetically engineered lung tumor model with the EGFR L858R mutation, AV-412 was found to be more than 10 times more potent than erlotinib, leading to complete tumor regression at a daily dose of 1 mg/kg.[6] It also showed activity against tumors with the erlotinib-resistant EGFR L858R/T790M double mutation.[6]

Experimental Protocols

The following are synthesized methodologies for key experiments used to characterize the mechanism of action of AV-412, based on descriptions in the cited literature.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of AV-412 against target kinases.

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation: Kinase reactions are typically carried out in a buffer solution (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MnCl₂, 10 mM Mg acetate). The peptide substrate (e.g., poly(Glu, Tyr) 4:1) and radiolabeled ATP ([γ-³³P]ATP) are prepared in this buffer. AV-412 is serially diluted to various concentrations.[4]

-

Incubation: The target kinase enzyme is pre-incubated with the different concentrations of AV-412 for a defined period (e.g., 10 minutes at room temperature) to allow for binding.

-

Reaction Initiation: The kinase reaction is initiated by the addition of the peptide substrate and [γ-³³P]ATP. The reaction is allowed to proceed for a specific time (e.g., 40 minutes at room temperature).[4]

-

Stopping the Reaction: The reaction is terminated, for example, by the addition of 3% phosphoric acid.

-

Measurement of Phosphorylation: The phosphorylated substrate is separated from the reaction mixture, often by spotting onto a filter membrane. The amount of incorporated radiolabel is then quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of AV-412 is calculated relative to a control without the inhibitor. The IC₅₀ value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay ([³H]thymidine Incorporation)

This protocol describes a method to assess the effect of AV-412 on the proliferation of cancer cells.

Caption: Workflow for a [³H]thymidine incorporation cell proliferation assay.

Methodology:

-

Cell Seeding: Cancer cells (e.g., A431) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Addition: The cell culture medium is replaced with fresh medium containing various concentrations of AV-412.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24 hours) to allow for its anti-proliferative effects to manifest.[4]

-

Radiolabeling: [³H]thymidine is added to each well. Proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.

-

Incubation with Radiolabel: The cells are incubated for a further period (e.g., 4 hours) to allow for sufficient incorporation of the radiolabel.

-

Cell Harvesting: The cells are harvested onto filter mats using a cell harvester, which lyses the cells and traps the DNA on the filter.

-

Measurement: The amount of radioactivity incorporated into the DNA on the filter mats is measured using a scintillation counter.

-

Data Analysis: The level of [³H]thymidine incorporation is proportional to the rate of cell proliferation. The IC₅₀ value for the inhibition of cell proliferation is calculated from the dose-response curve.

Conclusion

AV-412 free base is a potent dual inhibitor of EGFR and ErbB2 tyrosine kinases. Its mechanism of action involves the direct inhibition of receptor autophosphorylation, leading to the blockade of downstream pro-survival and pro-proliferative signaling pathways, namely the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades. A key feature of AV-412 is its ability to inhibit EGFR mutants that are resistant to first-generation TKIs, such as the T790M mutation. Preclinical data from both in vitro and in vivo models demonstrate its significant anti-tumor activity in cancers driven by EGFR and ErbB2. The information provided in this technical guide offers a comprehensive overview of the core mechanism of action of AV-412, supporting its continued investigation and development as a targeted cancer therapeutic.

References

- 1. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual kinase inhibitor for EGFR mutants and ErbB2 limit breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

AV-412 Free Base: A Technical Pharmacology Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-412, also known as MP-412, is a potent, orally bioavailable small molecule that functions as a dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (also known as HER2) tyrosine kinases.[1][2] As a second-generation kinase inhibitor, AV-412 has demonstrated significant anti-tumor activity in preclinical models, including those resistant to first-generation EGFR inhibitors.[1][2] This technical guide provides a comprehensive overview of the pharmacology of AV-412 free base, focusing on its mechanism of action, pharmacodynamics, and key experimental data.

Chemical Properties

| Property | Value |

| Synonyms | MP-412 |

| CAS Number | 451492-95-8[3] |

| Molecular Formula | C27H28ClFN6O[4] |

| Molecular Weight | 507.0 g/mol |

| Appearance | Light yellow to green yellow solid[5] |

| Purity | ≥98%[6] |

| SMILES | O=C(C=C)NC1=CC2=C(N=CN=C2NC3=CC(Cl)=C(F)C=C3)C=C1C#CC(C)(C)N4CCN(C)CC4[5] |

Mechanism of Action

AV-412 exerts its therapeutic effects by competitively binding to the ATP-binding site within the kinase domain of both EGFR and ErbB2. This binding inhibits the autophosphorylation of these receptors, a critical step in their activation.[2] The inhibition of EGFR and ErbB2 phosphorylation blocks the initiation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis. The primary signaling pathways affected by AV-412 are the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways.

By simultaneously targeting both EGFR and ErbB2, AV-412 offers a broader spectrum of activity compared to inhibitors that target a single receptor. This dual inhibition is particularly relevant in cancers where both receptors are overexpressed or where heterodimerization of EGFR and ErbB2 drives tumor progression.

Pharmacodynamics

The pharmacodynamic effects of AV-412 have been extensively characterized through in vitro and in vivo studies.

In Vitro Activity

AV-412 has demonstrated potent inhibitory activity against wild-type and various mutant forms of EGFR, including those that confer resistance to first-generation inhibitors like gefitinib and erlotinib. It is also a potent inhibitor of ErbB2.

Table 1: In Vitro Inhibitory Activity of AV-412

| Target | Assay Type | IC50 (nM) | Reference |

| EGFR (wild-type) | Enzyme Assay | 0.75 | [3][5] |

| EGFR (L858R mutant) | Enzyme Assay | 0.5 | [3][5] |

| EGFR (T790M mutant) | Enzyme Assay | 0.79 | [3][5] |

| EGFR (L858R/T790M double mutant) | Enzyme Assay | 2.3 | [3][5] |

| ErbB2 (HER2) | Enzyme Assay | 19 | [3][5] |

| EGFR Autophosphorylation | Cell-based Assay (A431 cells) | 43 | [2][3][5] |

| ErbB2 Autophosphorylation | Cell-based Assay | 282 | [2][3][5] |

| EGF-dependent Cell Proliferation | Cell-based Assay (A431 cells) | 100 | [2][3][5] |

AV-412 has also shown potent anti-proliferative activity against a panel of cancer cell lines with varying levels of EGFR and ErbB2 expression.

In Vivo Activity

Preclinical studies in xenograft models have demonstrated the in vivo efficacy of AV-412 in inhibiting tumor growth.

Table 2: In Vivo Anti-tumor Efficacy of AV-412

| Xenograft Model | Dosing | Outcome | Reference |

| A431 (EGFR overexpressing) | 10 and 30 mg/kg | Reduced tumor growth | [6] |

| BT-474 (ErbB2 overexpressing) | 30 mg/kg | Reduced tumor growth | [6] |

| KPL-4 (ErbB2 overexpressing, gefitinib-resistant) | Not specified | Significant antitumor effect | [3][5] |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by AV-412.

Caption: EGFR and ErbB2 Signaling Pathways and Inhibition by AV-412.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacology of AV-412.

In Vitro EGFR/ErbB2 Kinase Inhibition Assay

This assay determines the concentration of AV-412 required to inhibit the enzymatic activity of EGFR and ErbB2 by 50% (IC50).

Materials:

-

Recombinant human EGFR and ErbB2 kinase domains

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

AV-412 free base, serially diluted

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Protocol:

-

Prepare a reaction mixture containing the kinase, peptide substrate, and kinase buffer.

-

Add serial dilutions of AV-412 or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add the reaction mixture to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, which measures luminescence.

-

Calculate the percent inhibition for each concentration of AV-412 relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

References

- 1. AV-412 Datasheet DC Chemicals [dcchemicals.com]

- 2. Pharmacological characterization of MP-412 (AV-412), a dual epidermal growth factor receptor and ErbB2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. echemi.com [echemi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

AV-412 Free Base: A Technical Overview of a Dual EGFR/ErbB2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

AV-412, also known as MP-412, is a potent, orally available small molecule inhibitor that targets both the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (ErbB2 or HER2).[1] This dual inhibitory activity positions AV-412 as a significant compound in oncology research, particularly for its potential to overcome resistance to first-generation EGFR inhibitors in various cancers, most notably non-small cell lung cancer (NSCLC).[2][3] This document provides a detailed technical guide on the core aspects of AV-412 free base, including its mechanism of action, quantitative inhibitory data, key experimental protocols, and visual representations of its biological context and evaluation workflow.

Mechanism of Action: Dual Inhibition of EGFR and ErbB2

The ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1) and ErbB2, are key regulators of cellular processes such as proliferation, differentiation, and survival.[4] In many cancers, these receptors are overexpressed or harbor activating mutations, leading to uncontrolled signaling and tumor growth.[5][6]

AV-412 functions as an ATP-competitive inhibitor, binding to the kinase domain of both EGFR and ErbB2. This action blocks the autophosphorylation of the receptors, thereby inhibiting the activation of downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which are crucial for cell growth and survival.[1][4]

A key feature of AV-412 is its potent activity against clinically relevant EGFR mutations. This includes not only the activating L858R mutation but also the T790M "gatekeeper" mutation, which confers resistance to first-generation inhibitors like gefitinib and erlotinib.[1][2][3] AV-412 has demonstrated efficacy against the double mutant (EGFR L858R/T790M), addressing a significant unmet need in the treatment of NSCLC.[2][7]

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity and preclinical efficacy of AV-412.

Table 1: In Vitro Kinase Inhibition Profile of AV-412 [8][9][10]

| Target Kinase | IC₅₀ (nM) |

| EGFR (Wild-Type) | 0.75 |

| EGFR L858R | 0.51 |

| EGFR T790M | 0.79 |

| EGFR L858R/T790M | 2.30 |

| ErbB2 (HER2) | 19 |

Table 2: Cellular Activity of AV-412 [1][11]

| Cellular Assay | Target Cell Line / Condition | IC₅₀ (nM) |

| EGFR Autophosphorylation | - | 43 |

| ErbB2 Autophosphorylation | - | 282 |

| EGF-Dependent Cell Proliferation | - | 100 |

Table 3: Preclinical In Vivo Efficacy of AV-412 [1][2][7]

| Tumor Model | Cancer Type | Key Feature | AV-412 Dose | Outcome |

| A431 Xenograft | Epidermoid Carcinoma | EGFR Overexpression | 30 mg/kg | Complete tumor growth inhibition. |

| BT-474 Xenograft | Breast Cancer | ErbB2 Overexpression | 30 mg/kg | Complete tumor growth inhibition. |

| H1650 Xenograft | NSCLC | EGFR delE746-A750 | 75 or 150 mg/kg (daily) | Anti-tumor effect comparable to 100 mg/kg erlotinib. |

| H1975 Xenograft | NSCLC | EGFR L858R+T790M | - | Potent anti-tumor effects; model is resistant to erlotinib and gefitinib. |

| KPL-4 Xenograft | Breast Cancer | ErbB2 Overexpression | - | Significant anti-tumor effect; model is resistant to gefitinib. |

| Genetically Engineered Lung Tumor Model | NSCLC | EGFR L858R | 1 mg/kg (daily) | Rapid and complete tumor regression; >10 times more potent than erlotinib. |

| Genetically Engineered Lung Tumor Model | NSCLC | EGFR L858R/T790M | - | Active against erlotinib-resistant tumors. |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

In Vitro Kinase Inhibition Assay

This protocol outlines the determination of IC₅₀ values against purified kinase domains.

-

Objective: To measure the concentration of AV-412 required to inhibit 50% of the enzymatic activity of EGFR (and its mutants) and ErbB2.

-

Materials:

-

Recombinant kinase domains of EGFR, EGFRL858R, EGFRT790M, EGFRL858R/T790M, and ErbB2.[11]

-

Kinase reaction buffer: 8 mM MOPS (pH 7.0), 0.2 mM EDTA, 10 mM Mg acetate, 10 mM MnCl₂.[11]

-

Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate (e.g., for EGFRT790M).[11]

-

AV-412 free base serially diluted in DMSO.

-

3% Phosphoric acid or ADP-Glo™ Reagent to stop the reaction.

-

-

Procedure:

-

Kinase reactions are prepared in a microplate format. Each well contains the kinase reaction buffer, the specific enzyme, and the chosen substrate.[11]

-

AV-412, diluted to various concentrations, is added to the wells. Control wells receive DMSO vehicle.

-

The reaction is initiated by the addition of ATP (containing a tracer like [γ-³³P-ATP]).[11]

-

The plate is incubated at room temperature for a defined period (e.g., 40 minutes) to allow for phosphorylation.[11]

-

The reaction is terminated by adding 3% phosphoric acid.[11]

-

The phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter.

-

Alternatively, a non-radioactive method like the ADP-Glo™ assay can be used, which measures ADP production as a luminescent signal.[12][13]

-

The percentage of inhibition is calculated for each AV-412 concentration relative to the control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

-

Cell Proliferation (MTT) Assay

This protocol measures the effect of AV-412 on the viability and proliferation of cancer cells.

-

Objective: To determine the concentration of AV-412 that inhibits 50% of cell proliferation in a given cell line.

-

Materials:

-

Cancer cell lines (e.g., H1975, A431).

-

Complete cell culture medium.

-

AV-412 free base.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

Detergent reagent (e.g., acidified isopropanol or DMSO) to solubilize formazan crystals.[14]

-

96-well microtiter plates.

-

-

Procedure:

-

Cells are seeded into 96-well plates at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allowed to attach overnight.

-

The following day, the medium is replaced with fresh medium containing serial dilutions of AV-412. Control wells receive medium with DMSO.

-

Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

After incubation, MTT reagent is added to each well and incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

A detergent reagent is added to each well to solubilize the formazan crystals.

-

The absorbance is measured on a microplate reader at a wavelength of ~570 nm.

-

Cell viability is calculated as a percentage of the control, and the IC₅₀ value is determined from the resulting dose-response curve.

-

In Vivo Tumor Xenograft Study

This protocol describes the evaluation of AV-412's anti-tumor efficacy in a mouse model.

-

Objective: To assess the ability of AV-412 to inhibit tumor growth in vivo.

-

Materials:

-

Procedure:

-

Tumor Implantation: A suspension of human tumor cells (e.g., 5-10 million cells), often mixed with Matrigel, is injected subcutaneously into the flank of each mouse.[16]

-

Tumor Growth and Cohort Formation: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.[15]

-

Drug Administration: The treatment group receives AV-412 orally at a specified dose and schedule (e.g., daily).[1] The control group receives the vehicle.

-

Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = (Length x Width²)/2). Animal body weight and overall health are also monitored.[15]

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

-

Data Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth curves between the treated and control groups. Metrics such as tumor growth inhibition (TGI) and tumor regression are calculated.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to AV-412.

Caption: The simplified EGFR/ErbB2 signaling cascade.

Caption: AV-412 competitively inhibits ATP binding to the kinase domain.

Caption: Workflow for a preclinical in vivo tumor xenograft study.

References

- 1. Pharmacological characterization of MP-412 (AV-412), a dual epidermal growth factor receptor and ErbB2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AVEO Presents Preclinical Efficacy Data on AV-412, A Novel Oral Tyrosine Kinase Inhibitor of EGFR/HER2 for EGFR Mutant and Drug-resistant Lung Cancer - Aveo Oncology [aveooncology.com]

- 3. Preclinical Data Published in Cancer Science Show AVEO's Novel Oral EGFR Inhibitor AV-412 Effective in Drug-Resistant Cancers - Aveo Oncology [aveooncology.com]

- 4. KEGG PATHWAY: ErbB signaling pathway - Homo sapiens (human) [kegg.jp]

- 5. ErbB receptors and signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 7. AV-412 Preclinical Efficacy Data Presented at AACR 2006 - Aveo Oncology [aveooncology.com]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]

- 13. ulab360.com [ulab360.com]

- 14. Tumor Cell Proliferation Assay - Creative Proteomics [creative-proteomics.com]

- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 16. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

Preclinical Profile of AV-412 Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-412, also known as MP-412, is a second-generation, orally bioavailable small molecule designed as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1] As a member of the anilinoquinazoline class of compounds, AV-412 was developed to target both wild-type and mutated forms of these receptor tyrosine kinases, which are implicated in the pathogenesis of various solid tumors, including non-small cell lung cancer (NSCLC) and breast cancer.[2][3]

A key focus of the preclinical development of AV-412 has been its potential to overcome resistance to first-generation EGFR inhibitors like gefitinib and erlotinib.[4][5] This resistance is often driven by secondary mutations in the EGFR gene, most notably the T790M "gatekeeper" mutation, which accounts for approximately 50% of acquired resistance cases.[4] Preclinical evidence suggests that AV-412 is effective against such resistant mutations.[4][6]

This technical guide provides a comprehensive overview of the preclinical data for AV-412 free base, summarizing key findings from in vitro and in vivo studies. It includes quantitative data on its inhibitory activity, detailed experimental methodologies, and visualizations of its mechanism of action and the general workflow of its preclinical evaluation.

Mechanism of Action: Dual Inhibition of EGFR and ErbB2 Signaling

AV-412 exerts its anti-neoplastic activity by binding to and inhibiting the kinase activity of both EGFR and ErbB2.[1] These receptors are critical mediators of signaling pathways that control cell proliferation, survival, and angiogenesis. In many cancers, these receptors are overexpressed or harbor activating mutations, leading to uncontrolled tumor growth.

Upon ligand binding, EGFR and ErbB2 form homodimers or heterodimers, leading to autophosphorylation of their intracellular tyrosine kinase domains. This phosphorylation creates docking sites for various downstream signaling proteins, activating key pathways such as the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. By inhibiting the initial phosphorylation event, AV-412 effectively blocks these downstream signals, resulting in the inhibition of tumor growth and angiogenesis.[1] A notable feature of AV-412 is its activity against the EGFR T790M mutation, which confers resistance to first-generation inhibitors.[2]

Below is a diagram illustrating the signaling pathway targeted by AV-412.

In Vitro Studies

The in vitro activity of AV-412 has been characterized through enzymatic assays and cell-based assays, demonstrating its potency against EGFR, ErbB2, and various cancer cell lines, including those resistant to other inhibitors.

Enzymatic and Cellular Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of AV-412 in various in vitro assays.

Table 1: Inhibition of EGFR and ErbB2 Autophosphorylation in Cells

| Target | Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| EGFR | A431 | 43 | [2] |

| ErbB2 | A4 Cells | 282 |[2] |

Table 2: Inhibition of Cell Proliferation

| Cell Line | Cancer Type | Key Mutation(s) | IC50 (µM) | Reference |

|---|---|---|---|---|

| NCI-H1650 | NSCLC | EGFR del(E746-A750) | 1.4 | [6] |

| NCI-H1975 | NSCLC | EGFR L858R + T790M | 0.5 | [6] |

| NCI-H1781 | NSCLC | ErbB2 G776V,C ins | 0.3 | [6] |

| EGF-dependent | - | - | 0.1 |[2] |

Experimental Protocols

Kinase Inhibition Assay (Enzymatic Assay) A standard in vitro kinase assay format was utilized to determine the direct inhibitory effect of AV-412 on the enzymatic activity of EGFR and ErbB2. While specific details for AV-412 are proprietary, a general methodology involves:

-

Enzyme and Substrate Preparation: Recombinant human EGFR and ErbB2 kinase domains are used. A generic tyrosine kinase substrate, such as poly(Glu, Tyr), is coated onto microplate wells.

-

Compound Incubation: A dilution series of AV-412 is prepared and pre-incubated with the kinase enzyme in the presence of ATP.

-

Kinase Reaction: The kinase reaction is initiated by adding the enzyme-inhibitor mixture to the substrate-coated wells. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

Detection: The level of substrate phosphorylation is quantified. This is often achieved using an antibody that specifically recognizes the phosphorylated substrate, conjugated to an enzyme like horseradish peroxidase (HRP) for colorimetric or chemiluminescent detection.

-

Data Analysis: The signal intensity is measured, and IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Cellular Autophosphorylation Assay This assay measures the ability of AV-412 to inhibit the phosphorylation of its target receptors within a cellular context.

-

Cell Culture: Human cancer cell lines with known EGFR/ErbB2 status (e.g., A431 for high EGFR expression) are cultured to sub-confluency in appropriate media.

-

Serum Starvation: Cells are typically serum-starved for a period (e.g., 24 hours) to reduce basal receptor phosphorylation.

-

Compound Treatment: Cells are treated with varying concentrations of AV-412 for a specified duration.

-

Ligand Stimulation: Receptor autophosphorylation is stimulated by adding a ligand, such as Epidermal Growth Factor (EGF), for a short period (e.g., 15 minutes).

-

Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a standard method like the BCA assay.

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated EGFR (p-EGFR) or p-ErbB2. Antibodies against total EGFR and ErbB2 are used as loading controls.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels. IC50 values are determined from the dose-response curve.

Cell Proliferation Assay (MTT Assay) This colorimetric assay assesses the impact of AV-412 on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cell lines (e.g., NCI-H1975, NCI-H1650) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Exposure: The culture medium is replaced with fresh medium containing a serial dilution of AV-412. The cells are then incubated for a period that allows for multiple cell divisions (e.g., 72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Formazan Solubilization: After a few hours of incubation, viable cells with active mitochondrial dehydrogenases will have converted the yellow MTT to a purple formazan precipitate. A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The absorbance values are plotted against the drug concentration to generate a dose-response curve, from which the IC50 value is calculated.

In Vivo Studies

The anti-tumor efficacy of AV-412 has been evaluated in various mouse xenograft models, which involve the subcutaneous implantation of human cancer cells into immunocompromised mice.

Anti-Tumor Efficacy in Xenograft Models

AV-412 has demonstrated significant, dose-dependent anti-tumor activity in several xenograft models, including those resistant to first-generation EGFR inhibitors.

Table 3: In Vivo Anti-Tumor Activity of AV-412

| Cell Line Xenograft | Cancer Type | Key Mutation(s) | Dose (mg/kg, oral) | Outcome | Reference |

|---|---|---|---|---|---|

| A431 | Skin Squamous Cell Carcinoma | EGFR overexpression | 30 | Complete tumor growth inhibition | [2] |

| BT-474 | Breast Ductal Carcinoma | ErbB2 overexpression | 30 | Complete tumor growth inhibition | [2] |

| NCI-H1975 | NSCLC | EGFR L858R + T790M | Not specified | Inhibited tumor growth (lapatinib, erlotinib, gefitinib were ineffective) | [7] |

| KPL-4 | Breast Cancer | ErbB2 overexpression | Not specified | Potent activity (lapatinib was ineffective) | [7] |

| DU145 | Prostate Cancer | - | Not specified | Potent activity (lapatinib was ineffective) | [7] |

| Genetically Engineered Lung Tumor Model | Lung Adenocarcinoma | EGFR L858R | 1 | Complete tumor regression | [5] |

| Genetically Engineered Lung Tumor Model | Lung Adenocarcinoma | EGFR L858R + T790M | Not specified | Active against tumors |[5] |

Experimental Protocol

Human Tumor Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

-

Tumor Cell Implantation: A suspension of a human cancer cell line (e.g., NCI-H1975) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-300 mm³). The tumor volume is calculated using the formula: (length × width²)/2. Mice are then randomized into treatment and control groups with similar average tumor volumes.

-

Drug Administration: AV-412 is formulated in an appropriate vehicle and administered orally (e.g., by gavage) at various doses and schedules (e.g., once daily). The control group receives the vehicle only.

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week) to assess efficacy and toxicity, respectively.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration of treatment. The primary endpoint is typically the inhibition of tumor growth.

-

Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points after the final dose, tumors can be excised to analyze the in vivo inhibition of target phosphorylation (e.g., p-EGFR) by Western blotting to correlate pharmacokinetics with pharmacodynamics.

Preclinical Development Workflow

The preclinical evaluation of a kinase inhibitor like AV-412 typically follows a structured workflow, progressing from initial in vitro characterization to in vivo efficacy and safety studies.

References

- 1. Facebook [cancer.gov]

- 2. Pharmacological characterization of MP‐412 (AV‐412), a dual epidermal growth factor receptor and ErbB2 tyrosine kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule inhibitors targeting the EGFR/ErbB family of protein-tyrosine kinases in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical Data Published in Cancer Science Show AVEO's Novel Oral EGFR Inhibitor AV-412 Effective in Drug-Resistant Cancers - Aveo Oncology [aveooncology.com]

- 5. AVEO Presents Preclinical Efficacy Data on AV-412, A Novel Oral Tyrosine Kinase Inhibitor of EGFR/HER2 for EGFR Mutant and Drug-resistant Lung Cancer - Aveo Oncology [aveooncology.com]

- 6. Antitumor activity of a dual epidermal growth factor receptor and ErbB2 kinase inhibitor MP‐412 (AV‐412) in mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor activity of a dual epidermal growth factor receptor and ErbB2 kinase inhibitor MP-412 (AV-412) in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Molecular Landscape: A Technical Guide to the Signaling Pathways Modulated by AV-412

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the molecular mechanisms of AV-412, a potent dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2). By elucidating its impact on key cellular signaling cascades, we offer a comprehensive resource for professionals engaged in oncology research and targeted therapy development.

Executive Summary

AV-412 (also known as MP-412) is a second-generation, orally bioavailable small molecule that demonstrates significant antineoplastic activity by dually targeting EGFR and HER2.[1][2] Its mechanism of action involves the direct inhibition of these receptor tyrosine kinases, leading to the suppression of critical downstream signaling pathways that govern cell proliferation, survival, and growth.[2][3] Notably, AV-412 has shown efficacy against tumor cells harboring mutations that confer resistance to first-generation EGFR inhibitors, such as the T790M mutation.[2][3][4] This guide synthesizes the available data on AV-412, presenting its effects on signaling networks, quantitative measures of its activity, and the experimental protocols used for its characterization.

Core Signaling Pathways Affected by AV-412

EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases. Upon activation by ligands (like EGF for EGFR) or through heterodimerization (EGFR/HER2), these receptors undergo autophosphorylation, creating docking sites for various signaling proteins. This initiates downstream cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways, which are central to cancer cell proliferation and survival. AV-412 exerts its therapeutic effect by blocking the initial phosphorylation event, thereby preventing the activation of these pro-oncogenic pathways.[3][5]

The EGFR/HER2 Signaling Cascade and its Inhibition

AV-412 binds to the kinase domain of both EGFR and HER2, inhibiting their autophosphorylation and subsequent signal transduction.[2][5] This action effectively abrogates the activation of key downstream effectors, including Akt and Erk, leading to reduced cell proliferation and tumor growth.[3]

Caption: AV-412 inhibits EGFR/HER2 signaling, blocking downstream PI3K/Akt and MAPK pathways.

Quantitative Data on AV-412 Activity

The potency of AV-412 has been evaluated through enzymatic and cell-based assays. The following tables summarize the key inhibitory concentrations, providing a quantitative measure of its efficacy against its primary targets and its impact on cellular functions.

Table 1: In Vitro Inhibitory Activity of AV-412

| Target / Process | IC50 Value | Cell Line / Assay Type | Reference |

| EGFR Autophosphorylation | 43 nM | Cell-based Assay | [2] |

| HER2 (ErbB2) Autophosphorylation | 282 nM | Cell-based Assay | [2] |

| EGF-dependent Cell Proliferation | 100 nM | Cell-based Assay | [2] |

| H1781 Cell Growth (ErbB2 mutant) | 0.3 µM | Cell Proliferation Assay | [3] |

| H1975 Cell Growth (EGFR L858R, T790M) | 0.5 µM | Cell Proliferation Assay | [3] |

| H1650 Cell Growth (EGFR delE746–A750) | 1.4 µM | Cell Proliferation Assay | [3] |

Experimental Protocols

Reproducible and rigorous experimental design is paramount in drug discovery. Below are detailed methodologies for key assays used to characterize the effects of AV-412 on cellular signaling.

Western Blot Analysis for Protein Phosphorylation

Objective: To qualitatively and quantitatively assess the inhibition of EGFR, HER2, and downstream signaling protein phosphorylation in cancer cells following treatment with AV-412.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., H1975, BT-474) and grow to 70-80% confluency. Treat cells with varying concentrations of AV-412 (or vehicle control, e.g., DMSO) for a specified duration (e.g., 2-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, denature samples, and separate proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature using 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

-

Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a digital imaging system. Quantify band intensity using densitometry software.

Caption: Workflow for assessing protein phosphorylation via Western blot.

Cell Proliferation Assay

Objective: To determine the effect of AV-412 on the proliferation of cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Methodology:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of AV-412 (typically ranging from nanomolar to micromolar concentrations) for 72 hours.

-

Proliferation Measurement: Use a colorimetric or fluorometric assay to measure cell viability. Common methods include:

-

MTS/MTT Assay: Add MTS or MTT reagent to each well and incubate. The conversion of the reagent to a colored formazan product by metabolically active cells is measured using a microplate reader.

-

BrdU Assay: Measures DNA synthesis by detecting the incorporation of bromodeoxyuridine (BrdU).

-

-

Data Analysis: Plot the percentage of cell viability against the log concentration of AV-412. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Caption: Workflow for determining cell proliferation IC50 values.

Conclusion

AV-412 is a potent dual inhibitor of EGFR and HER2, demonstrating significant activity in suppressing key oncogenic signaling pathways, including PI3K/Akt and MAPK/Erk. Its ability to inhibit cancer cells with acquired resistance to first-generation TKIs makes it a valuable compound for further investigation in oncology. The data and protocols presented herein provide a foundational resource for researchers aiming to explore the therapeutic potential and molecular impact of AV-412 in preclinical and clinical settings.

References

- 1. Facebook [cancer.gov]

- 2. Pharmacological characterization of MP-412 (AV-412), a dual epidermal growth factor receptor and ErbB2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor activity of a dual epidermal growth factor receptor and ErbB2 kinase inhibitor MP‐412 (AV‐412) in mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor activity of a dual epidermal growth factor receptor and ErbB2 kinase inhibitor MP-412 (AV-412) in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of MP‐412 (AV‐412), a dual epidermal growth factor receptor and ErbB2 tyrosine kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

AV-412 Free Base: A Pan-ErbB Inhibitor Overcoming Gefitinib Resistance in Non-Small Cell Lung Cancer

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The efficacy of first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as gefitinib, in non-small cell lung cancer (NSCLC) is often thwarted by the emergence of acquired resistance. The most common mechanism of this resistance is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. This mutation sterically hinders the binding of gefitinib to the ATP-binding pocket of the EGFR kinase domain, rendering the drug ineffective. AV-412 (also known as MP-412) has emerged as a potent, orally available, dual inhibitor of EGFR and ErbB2 that demonstrates significant preclinical activity against gefitinib-resistant NSCLC, including models harboring the T790M mutation. This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and experimental methodologies related to the role of AV-412 free base in overcoming gefitinib resistance.

Mechanism of Action of AV-412

AV-412 is an anilinoquinazoline-class compound designed to inhibit both EGFR and ErbB2 (HER2) tyrosine kinases.[1] Its efficacy in the context of gefitinib resistance stems from its ability to effectively inhibit the enzymatic activity of the T790M mutant EGFR.[2][3] Unlike first-generation TKIs, AV-412 demonstrates equipotent activity against both wild-type and various mutant forms of EGFR, including the double mutant (L858R/T790M) that confers resistance to gefitinib and erlotinib.[1][3]

The primary mechanism by which AV-412 overcomes gefitinib resistance is through the potent inhibition of EGFR autophosphorylation in cells harboring the T790M mutation.[1][4] This, in turn, blocks the downstream signaling cascades that are crucial for tumor cell proliferation and survival, namely the PI3K/Akt and MAPK/Erk pathways.[1][5]

Preclinical Data

The preclinical efficacy of AV-412 has been demonstrated in a series of in vitro and in vivo studies.

In Vitro Efficacy

AV-412 has been shown to inhibit the proliferation of gefitinib-resistant NSCLC cell lines. The half-maximal inhibitory concentration (IC50) values from key studies are summarized in the table below.

| Cell Line | EGFR Mutation Status | AV-412 IC50 (µM) | Lapatinib IC50 (µM) | Gefitinib IC50 | Erlotinib IC50 | Reference |

| NCI-H1975 | L858R + T790M | 0.5 | 5.9 | >10 | >10 | [5] |

| NCI-H1650 | delE746-A750 | 1.4 | 6.1 | Effective (IC50 not specified) | Effective (IC50 not specified) | [5] |

| NCI-H1781 | ErbB2 G776V,C insertion | 0.3 | 0.8 | Ineffective | Ineffective | [5] |

In Vivo Efficacy

In mouse xenograft models using the gefitinib-resistant NCI-H1975 cell line, orally administered AV-412 demonstrated significant tumor growth inhibition, whereas gefitinib and erlotinib were ineffective at their maximum tolerated doses.[5][6]

| Xenograft Model | Compound | Dosage | Tumor Growth Inhibition | Reference |

| NCI-H1975 | AV-412 | 75 and 150 mg/kg (p.o., daily) | Significant suppression | [6] |

| NCI-H1975 | Gefitinib | 113 and 225 mg/kg (p.o., daily) | No clear effect | [6] |

| NCI-H1975 | Erlotinib | 100 mg/kg (p.o., daily) | No clear effect | [6] |

| NCI-H1975 | AV-412 | 150 mg/kg (p.o., daily) | Complete inhibition | [5] |

| NCI-H1975 | Lapatinib | 200 mg/kg (p.o., daily) | No effect | [5] |

| NCI-H1975 | Erlotinib | 100 mg/kg (p.o., daily) | No effect | [5] |

| NCI-H1975 | Gefitinib | 225 mg/kg (p.o., daily) | No effect | [5] |

Signaling Pathway Inhibition

The mechanism of action of AV-412 involves the direct inhibition of EGFR and ErbB2 and the subsequent blockade of downstream signaling pathways critical for cancer cell survival and proliferation.

Caption: AV-412 signaling pathway inhibition in gefitinib-resistant cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of AV-412.

Cell Lines and Culture

-

NCI-H1975: Human NSCLC cell line harboring the L858R and T790M mutations in EGFR.

-

NCI-H1650: Human NSCLC cell line with a deletion in exon 19 of EGFR (delE746-A750).

-

NCI-H1781: Human NSCLC cell line with a G776V,C insertion in ErbB2.

-

Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

Cell Proliferation Assay

Caption: Workflow for a typical cell proliferation assay.

A common method to assess cell viability is the MTS or MTT assay.

-

Cells are seeded in 96-well plates at a predetermined density.

-

After allowing the cells to adhere overnight, they are treated with serial dilutions of AV-412, gefitinib, or other inhibitors.

-

The plates are incubated for a period of 48 to 72 hours.

-

A solution containing a tetrazolium salt (e.g., MTS or MTT) is added to each well.

-

After a further incubation period, the absorbance is measured using a microplate reader at a wavelength specific to the formazan product.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Western Blot Analysis

Caption: Western blot analysis workflow for EGFR signaling.

This technique is used to assess the phosphorylation status of EGFR and its downstream signaling proteins.

-

Cells are grown to near confluence and then serum-starved overnight to reduce basal signaling.

-

The cells are pre-treated with various concentrations of AV-412 or control compounds for approximately 2 hours.

-

Cells are then stimulated with epidermal growth factor (EGF) for a short period (e.g., 10 minutes) to induce EGFR phosphorylation.

-

The cells are lysed, and the protein concentration of the lysates is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of EGFR, Akt, and Erk.

-

After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

The protein bands are visualized using a chemiluminescence detection system.

In Vivo Xenograft Studies

-

Athymic nude mice are subcutaneously injected with a suspension of human cancer cells (e.g., NCI-H1975).

-

When tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

AV-412, gefitinib, or vehicle control is administered orally, typically on a daily schedule.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

At the end of the study, the tumors are excised and weighed.

-

Tumor growth inhibition is calculated by comparing the tumor volumes or weights of the treated groups to the control group.

Conclusion

AV-412 free base has demonstrated compelling preclinical evidence as a potent dual inhibitor of EGFR and ErbB2, capable of overcoming gefitinib resistance in NSCLC models, particularly those with the T790M mutation. Its mechanism of action, centered on the inhibition of EGFR/ErbB2 autophosphorylation and downstream signaling, provides a strong rationale for its clinical development. The data and protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals working to address the challenge of acquired resistance to EGFR-targeted therapies. Further investigation into the clinical efficacy and safety of AV-412 is warranted.

References

- 1. Pharmacological characterization of MP‐412 (AV‐412), a dual epidermal growth factor receptor and ErbB2 tyrosine kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of MP-412 (AV-412), a dual epidermal growth factor receptor and ErbB2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical Data Published in Cancer Science Show AVEO's Novel Oral EGFR Inhibitor AV-412 Effective in Drug-Resistant Cancers - Aveo Oncology [aveooncology.com]

- 4. Antitumor activity of a dual epidermal growth factor receptor and ErbB2 kinase inhibitor MP-412 (AV-412) in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor activity of a dual epidermal growth factor receptor and ErbB2 kinase inhibitor MP‐412 (AV‐412) in mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

AV-412 Free Base for Breast Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data and mechanism of action of AV-412 (also known as MP-412), a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (ErbB2) tyrosine kinases. The information presented is intended to support researchers and professionals in the field of breast cancer drug development.

Core Compound Profile

AV-412 is a potent, orally bioavailable small molecule inhibitor that targets both EGFR and ErbB2, including mutations that confer resistance to first-generation EGFR inhibitors.[1][2][3] Its dual inhibitory action makes it a compound of interest for cancers driven by the overexpression or mutation of these receptors, such as certain subtypes of breast cancer.[1]

Mechanism of Action

AV-412 functions by binding to the kinase domain of both EGFR and ErbB2, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways.[2] This blockade disrupts key cellular processes involved in tumor growth, proliferation, and survival, including the Ras/MAPK and PI3K/Akt pathways.[4] Notably, AV-412 has demonstrated efficacy against gefitinib-resistant breast cancer cell lines and those with EGFR mutations like the T790M "gatekeeper" mutation, which is a common mechanism of acquired resistance to EGFR inhibitors.[1][2]

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo preclinical data for AV-412 in cancer models.

Table 1: In Vitro Activity of AV-412

| Cell Line | Cancer Type | Target Overexpression | Parameter | Value | Reference |

| KPL-4 | Breast Cancer | ErbB2 | - | Significant anti-tumor effect | [1][2] |

| BT-474 | Breast Cancer | ErbB2 | Tumor Growth | Complete inhibition at 30 mg/kg | [2] |

| A431 | Epidermoid Carcinoma | EGFR | IC50 (EGFR Autophosphorylation) | 43 nM | [2] |

| A4 Cells | (Not Specified) | ErbB2 | IC50 (ErbB2 Autophosphorylation) | 282 nM | [2] |

| A431 | Epidermoid Carcinoma | EGFR | IC50 (EGF-dependent proliferation) | 100 nM | [2] |

Table 2: In Vivo Antitumor Activity of AV-412 in Xenograft Models

| Xenograft Model | Cancer Type | Treatment and Dose | Tumor Growth Inhibition | Reference |

| KPL-4 | Breast Cancer | MP-412 (100 mg/kg) | Significant antitumor effect | [5] |

| BT-474 | Breast Cancer | MP-412 (30 mg/kg) | Complete inhibition | [2] |

| DU145 | Prostate Cancer | MP-412 | Potent activity (lapatinib-ineffective model) | [6] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of AV-412 Inhibition

The following diagram illustrates the mechanism of action of AV-412 in inhibiting the EGFR and ErbB2 signaling pathways.

Experimental Workflow: In Vivo Xenograft Study

The following diagram outlines a typical workflow for assessing the in vivo efficacy of AV-412 in a breast cancer xenograft model.

Detailed Experimental Protocols

The following are generalized protocols for key experiments based on the available literature for AV-412 and standard molecular biology techniques. Researchers should optimize these protocols for their specific experimental conditions.

Western Blot for EGFR/ErbB2 Autophosphorylation

This protocol is designed to assess the inhibitory effect of AV-412 on the autophosphorylation of EGFR and ErbB2 in breast cancer cell lines.

Materials:

-

ErbB2-overexpressing breast cancer cell line (e.g., KPL-4, BT-474)

-

Cell culture medium and supplements

-

AV-412 free base

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ErbB2, anti-total-ErbB2, anti-GAPDH or β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of AV-412 or vehicle control for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Proliferation Assay

This protocol measures the effect of AV-412 on the proliferation of breast cancer cells.

Materials:

-

Breast cancer cell line of interest

-

96-well cell culture plates

-

Cell culture medium and supplements

-

AV-412 free base

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of AV-412 or vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate as required.

-

Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression model.

Breast Cancer Xenograft Model

This protocol outlines the establishment and use of a breast cancer xenograft model to evaluate the in vivo efficacy of AV-412.

Materials:

-

ErbB2-overexpressing breast cancer cell line (e.g., KPL-4)

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Matrigel (optional)

-

AV-412 free base formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Cell Preparation: Harvest cultured breast cancer cells and resuspend them in sterile PBS, with or without Matrigel.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, begin measuring them with calipers.

-

Treatment: When tumors reach a predetermined average size, randomize the mice into treatment and control groups. Administer AV-412 or vehicle control orally on a specified schedule (e.g., daily).

-

Data Collection: Measure tumor volumes and mouse body weights regularly throughout the study.

-

Endpoint and Analysis: At the end of the study (defined by tumor size or time), euthanize the mice, and excise and weigh the tumors. Calculate the tumor growth inhibition for the AV-412 treated group compared to the control group.

Conclusion

AV-412 demonstrates significant potential as a therapeutic agent for breast cancers that are dependent on EGFR and/or ErbB2 signaling. Its ability to overcome resistance mechanisms to existing therapies warrants further investigation. The data and protocols presented in this guide are intended to facilitate future research into the clinical utility of AV-412 in breast cancer treatment.

References

- 1. Antitumor activity of a dual epidermal growth factor receptor and ErbB2 kinase inhibitor MP‐412 (AV‐412) in mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MP-412 REX - Wikipedia [en.wikipedia.org]

- 3. Antitumor activity of a dual epidermal growth factor receptor and ErbB2 kinase inhibitor MP-412 (AV-412) in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. MP-412 - STALCRAFT.WIKI [stalcraft.wiki]

The Kinase Selectivity Profile of AV-412 Free Base: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-412, also known as MP-412, is a potent, second-generation, orally bioavailable dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) tyrosine kinases.[1][2] As a member of the anilinoquinazoline class of kinase inhibitors, AV-412 has demonstrated significant potential in antineoplastic applications, particularly in tumors that exhibit overexpression of EGFR and HER2, or harbor mutations conferring resistance to first-generation inhibitors.[2][3][4] Understanding the precise kinase selectivity profile of AV-412 is critical for elucidating its mechanism of action, predicting potential off-target effects, and guiding its clinical development. This technical guide provides a comprehensive overview of the kinase selectivity of AV-412, including available quantitative data, detailed experimental methodologies, and relevant signaling pathway visualizations.

Kinase Inhibition Profile of AV-412

AV-412 exhibits high-affinity binding and potent inhibition of both EGFR and ErbB2 kinases. In enzymatic assays, AV-412 inhibits EGFR variants and ErbB2 in the nanomolar range.[2] Notably, it retains activity against EGFR mutants, such as the clinically relevant T790M mutation, which confers resistance to first-generation EGFR inhibitors like gefitinib and erlotinib.[2][3][4][5]

Quantitative Kinase Inhibition Data

| Kinase Target | IC50 (Enzyme Assay) | Cellular Autophosphorylation IC50 | Notes |

| EGFR | Not explicitly stated in nM, but described as in the nanomolar range[2] | 43 nM[2] | Potent inhibition of wild-type and mutant EGFR, including the T790M resistance mutation.[2][3][5] |

| ErbB2 (HER2) | Not explicitly stated in nM, but described as in the nanomolar range[2] | 282 nM[2] | A primary target of AV-412, crucial for its activity in HER2-overexpressing cancers.[2][3] |

| Other Kinases | - | - | Stated to have over 100-fold selectivity for EGFR/ErbB2 compared to other kinases, with the exception of moderate sensitivity observed for Abl and Flt-1.[2] A comprehensive quantitative profile is not available. |

Representative Selectivity of a Structurally Related Inhibitor

To provide a broader context for the expected selectivity of anilinoquinazoline-based pan-ErbB inhibitors, the kinase inhibition data for Canertinib (CI-1033), another irreversible pan-ErbB inhibitor, is presented below. This data is for illustrative purposes to represent the general selectivity profile of this class of compounds.

| Kinase Target | IC50 (nM) |

| EGFR | 1.5 |

| ErbB2 | 9.0 |

| ErbB4 | 7 |

| PDGFR | No activity |

| FGFR | No activity |

| InsR | No activity |

| PKC | No activity |

| CDK1/2/4 | No activity |

Data for Canertinib (CI-1033) from Selleck Chemicals product datasheet.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the kinase selectivity profile of AV-412.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate by the kinase is measured. A decrease in substrate phosphorylation in the presence of the test compound indicates inhibition.

Materials:

-

Purified recombinant kinase (e.g., EGFR, ErbB2)

-

Specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA)

-

AV-412 free base dissolved in DMSO

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of AV-412 in DMSO.

-

In a 96-well plate, add the kinase, peptide substrate, and AV-412 (or DMSO for control) to the kinase reaction buffer.

-

Initiate the reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

-

Stop the reaction by adding a solution such as phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP is washed away.

-

After washing and drying the plate, measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each AV-412 concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Autophosphorylation Assay (Western Blot)

This assay assesses the ability of a compound to inhibit the phosphorylation of a kinase within a cellular context.

Principle: Cancer cell lines that overexpress the target kinase (e.g., A431 for EGFR, BT-474 for ErbB2) are treated with the inhibitor. The level of kinase autophosphorylation is then measured by Western blot using a phospho-specific antibody.

Materials:

-

Human cancer cell lines (e.g., A431, BT-474)

-

Cell culture medium and supplements

-

AV-412 free base dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-phospho-ErbB2 (e.g., Tyr1248), anti-total-ErbB2, and a loading control (e.g., anti-β-actin).

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of AV-412 (and a DMSO control) for a specified period (e.g., 2-4 hours).

-

For some assays, stimulate the cells with a ligand (e.g., EGF for EGFR) for a short period before harvesting to induce receptor phosphorylation.

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody against the total protein and a loading control.

-

Quantify the band intensities and calculate the IC50 for the inhibition of autophosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by AV-412 and a typical experimental workflow for its characterization.

Caption: EGFR and ErbB2 signaling pathways inhibited by AV-412.

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

AV-412 is a potent dual inhibitor of EGFR and ErbB2 with high selectivity over other kinases, as suggested by both qualitative and limited quantitative data. Its ability to inhibit clinically relevant resistance mutations in EGFR underscores its therapeutic potential. The experimental protocols provided herein offer a framework for the further characterization of AV-412 and other similar kinase inhibitors. The development of a comprehensive kinome-wide selectivity profile for AV-412 would be a valuable next step in fully delineating its pharmacological properties and potential for clinical success.

References

In Vitro Characterization of AV-412 Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-412 (also known as MP-412) is a potent, orally bioavailable, second-generation dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) tyrosine kinases.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of AV-412 free base, summarizing key quantitative data, detailing experimental methodologies, and illustrating the relevant signaling pathways and workflows. The data presented herein demonstrates AV-412's potent inhibitory activity against wild-type and mutant forms of EGFR, as well as its efficacy in cell-based models, including those resistant to first-generation EGFR inhibitors.[3][4][5]

Quantitative Data Summary

The in vitro activity of AV-412 has been assessed through various enzymatic and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) and other quantitative measures of its activity.

Table 1: Enzymatic Kinase Inhibition Profile of AV-412

| Kinase Target | IC50 (nM) |

| EGFR (Wild-Type) | 0.5 - 2 |

| EGFR (L858R) | 0.5 - 2 |

| EGFR (T790M) | 0.5 - 2 |

| EGFR (L858R, T790M) | 0.5 - 2 |

| ErbB2 (HER2) | 19 |

| Abl | 41 |

| Flt-1 | 920 |

| Src | 2000 |

| IRK | >10,000 |

| MEK1 | >10,000 |

| PKC | >10,000 |

| PKA | >10,000 |

Data compiled from Suzuki et al., Cancer Science, 2007.[3]

Table 2: Cell-Based Activity of AV-412

| Cell Line | Assay Type | IC50 (nM) | Key Characteristics |

| A431 | EGFR Autophosphorylation | 43 | Overexpresses EGFR |

| A431 | EGF-dependent Cell Proliferation | 100 | Overexpresses EGFR |